4-(Pyridin-2-ylthio)butan-1-amine

Description

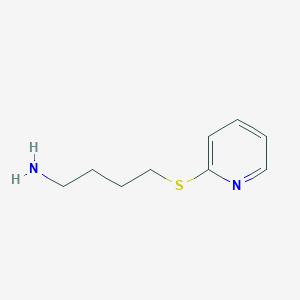

4-(Pyridin-2-ylthio)butan-1-amine is an organic compound with the molecular formula C9H14N2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a butan-1-amine group via a thioether linkage.

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

4-pyridin-2-ylsulfanylbutan-1-amine |

InChI |

InChI=1S/C9H14N2S/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2 |

InChI Key |

NDPGQXDSNFCPMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylthio)butan-1-amine typically involves the reaction of pyridine-2-thiol with 4-bromobutan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylthio)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Alkyl halides, sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Secondary and tertiary amines

Scientific Research Applications

4-(Pyridin-2-ylthio)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylthio)butan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 4-(Pyridin-3-ylthio)butan-1-amine

- 4-(Pyridin-4-ylthio)butan-1-amine

- 4-(Pyridin-2-ylthio)pentan-1-amine

Uniqueness

4-(Pyridin-2-ylthio)butan-1-amine is unique due to its specific thioether linkage and the position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-(Pyridin-2-ylthio)butan-1-amine, also known as a pyridine-thioether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal applications.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_12N_2S, and it features a pyridine ring connected to a butylamine chain via a thioether linkage. The presence of the pyridine moiety is significant as it can participate in coordination with metal ions and interact with biological macromolecules.

Anticancer Activity

Research has indicated that compounds containing thioether linkages often exhibit anticancer properties. A study demonstrated that similar pyridine-thioether compounds showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity Data of Pyridine-Thioether Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.6 |

| MCF-7 | 22.3 | |

| HCT116 | 18.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Cell Membrane Disruption : Its thioether structure allows for effective interaction with lipid membranes, enhancing its antimicrobial properties.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine-thioether derivatives, including this compound. The derivatives were assessed for their anticancer properties using the MTT assay across multiple cancer cell lines. Results indicated that modifications to the side chains significantly affected potency, highlighting structure-activity relationships crucial for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.